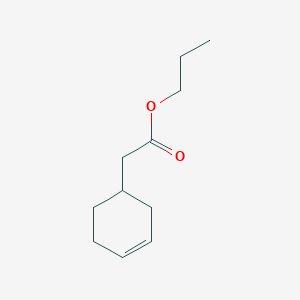

Propyl (cyclohex-3-en-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

65792-50-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

propyl 2-cyclohex-3-en-1-ylacetate |

InChI |

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

CYPSVODGBLUGQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1CCC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways to Propyl Cyclohex 3 En 1 Yl Acetate

Direct Synthesis Approaches for Propyl (cyclohex-3-en-1-yl)acetate

The direct formation of this compound is predominantly accomplished through well-established esterification and transesterification reactions. These methods offer reliable pathways to the target molecule, utilizing readily available precursors.

Esterification Reactions involving Cyclohex-3-en-1-ylacetic Acid Precursors

Esterification stands as a fundamental method for the synthesis of this compound. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In this specific synthesis, cyclohex-3-en-1-ylacetic acid would be reacted with propanol (B110389).

The reaction is an equilibrium-limited reversible process. researchgate.net To drive the reaction towards the formation of the ester product, an excess of the alcohol, in this case, propanol, is often used. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.

Various catalysts can be employed for this reaction, with strong acids like sulfuric acid being common. researchgate.net However, research has also explored the use of solid acid catalysts, such as supported molybdena catalysts, which have shown to be effective for the esterification of acetic acid with propanol. researchgate.net For instance, studies on similar systems, like the esterification of cyclohexene (B86901) with acetic acid, have utilized catalysts like Amberlyst 15. rsc.org The choice of catalyst can significantly influence the reaction rate and yield.

A study on the esterification of acetic acid with 1-propanol (B7761284) highlighted the effectiveness of various catalysts, including ultrastable Y zeolite and nanomaterials of Cu3(BTC)2 incorporating Keggin heteropolyacid. researchgate.net These findings suggest that a range of acidic catalysts can be successfully employed for such esterification reactions.

Transesterification Strategies for Propyl Ester Formation

Transesterification is another key strategy for synthesizing propyl esters. This process involves the reaction of an existing ester with an alcohol to form a new ester. wikipedia.org For the synthesis of this compound, a methyl or ethyl ester of cyclohex-3-en-1-ylacetic acid could be reacted with propanol.

The reaction is typically catalyzed by either an acid or a base. wikipedia.org Acid catalysis proceeds by protonation of the carbonyl group, making the ester more susceptible to nucleophilic attack by the alcohol. wikipedia.org Base catalysis, on the other hand, involves the deprotonation of the alcohol to form a more potent nucleophile, an alkoxide. wikipedia.org The reaction equilibrium can be shifted towards the product side by removing the alcohol formed as a byproduct, often through distillation. wikipedia.org

Transesterification is a widely used industrial process, notably in the production of biodiesel, where triglycerides are converted to fatty acid alkyl esters. rsc.orgresearchgate.net The principles of these large-scale applications are directly transferable to the laboratory-scale synthesis of specific esters like this compound. For instance, sulfuric acid-catalyzed transesterification of plant oils with 1-propanol is a known method for producing propyl esters. rsc.org Various catalysts, including potassium hydroxide, have also been shown to be effective for the alkaline synthesis of fatty acid iso-propyl esters. researchgate.net

| Parameter | Esterification | Transesterification |

| Reactants | Cyclohex-3-en-1-ylacetic Acid + Propanol | Methyl/Ethyl (cyclohex-3-en-1-yl)acetate + Propanol |

| Catalyst | Acid (e.g., H₂SO₄, Solid Acids) | Acid or Base (e.g., H₂SO₄, KOH) |

| Byproduct | Water | Alcohol (e.g., Methanol, Ethanol) |

Synthetic Routes to Cyclohexene Core Intermediates for Analogues

The synthesis of analogues of this compound often requires the construction of the core cyclohexene ring. Various powerful synthetic methods are available for this purpose, allowing for the introduction of diverse functionalities.

Cycloaddition Reactions for Cyclohexene Ring Formation (e.g., Diels-Alder)

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings, including the cyclohexene core. wikipedia.orglibretexts.org This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a dienophile (an alkene). wikipedia.orgrdd.edu.iq The reaction is highly stereospecific and provides a reliable method for constructing the cyclohexene ring with good control over the resulting stereochemistry. wikipedia.org

The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted cyclohexene derivatives by varying the diene and dienophile. wikipedia.orgmnstate.edu For example, reacting a suitable diene with a dienophile containing the necessary side chain precursor can directly lead to an intermediate that can be further elaborated to the desired cyclohex-3-en-1-ylacetic acid derivative. The reaction often proceeds readily, sometimes even at room temperature, though moderate heating can improve yields. rdd.edu.iq

Functionalization of Cyclohexene Rings via Radical Additions

Existing cyclohexene rings can be functionalized through radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of peroxides. masterorganicchemistry.comlibretexts.org This reaction proceeds via a free-radical chain mechanism, where a bromine radical adds to the double bond in a way that forms the most stable carbon radical intermediate. masterorganicchemistry.comutexas.edu This intermediate then abstracts a hydrogen atom from HBr to yield the final product. utexas.edu

This method allows for the introduction of a bromine atom at the less substituted carbon of the double bond, which can then be used as a handle for further synthetic transformations to introduce the desired acetate (B1210297) side chain. It is important to control the reaction conditions to favor the radical pathway over the competing electrophilic addition, which would result in the Markovnikov product. utexas.edu This is typically achieved by using nonpolar solvents and the presence of a radical initiator like peroxides, light, or heat. utexas.edu

Hydrosilylation and Thiol-Ene Click Chemistry for Ring Derivatization

Hydrosilylation is a powerful technique for the functionalization of alkenes, including cyclohexene. wikipedia.org This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metal complexes, most notably platinum compounds. wikipedia.orgresearchgate.net The reaction generally follows an anti-Markovnikov addition pattern, placing the silyl (B83357) group at the terminal carbon of a double bond. wikipedia.org The resulting organosilane can then be converted into a variety of other functional groups. For instance, rhenium-based catalysts have also been shown to promote the hydrosilylation of cyclohexene. mdpi.com

Thiol-ene click chemistry represents another highly efficient method for derivatizing cyclohexene. This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. alfa-chemistry.comnih.gov The reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions. alfa-chemistry.com The process can be initiated by light or heat. alfa-chemistry.com By choosing a thiol with the desired functional group, this method can be used to introduce the propyl acetate side chain or a precursor to it onto the cyclohexene ring. The kinetics and mechanism of thiol-ene reactions have been studied computationally, providing a deeper understanding of the influence of the alkene structure on reactivity. acs.orgacs.org

| Method | Description | Key Features |

| Diels-Alder Reaction | [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orglibretexts.org | Forms six-membered rings, stereospecific. wikipedia.org |

| Radical Addition | Addition of radicals (e.g., HBr with peroxides) across the double bond. masterorganicchemistry.comlibretexts.org | Anti-Markovnikov regioselectivity. masterorganicchemistry.comutexas.edu |

| Hydrosilylation | Addition of a Si-H bond across the double bond, often catalyzed by platinum. wikipedia.org | Forms organosilanes, typically anti-Markovnikov. wikipedia.org |

| Thiol-Ene Click Chemistry | Radical-mediated addition of a thiol to an alkene. alfa-chemistry.comnih.gov | High efficiency, mild conditions, forms thioethers. alfa-chemistry.com |

Multi-stage Syntheses of Cyclohexene Derivatives

Multi-stage synthesis provides a versatile platform for creating complex cyclohexene derivatives. A notable strategy involves the partial hydrogenation of benzene (B151609) to produce cyclohexene, which then serves as a precursor for further functionalization. One such industrial process is the two-step indirect hydration of cyclohexene to produce cyclohexanol (B46403), a key intermediate. In this process, cyclohexene is first esterified with an acid, such as acetic or formic acid, to form a cyclohexyl ester intermediate. researchgate.netrsc.org This ester is subsequently hydrolyzed to yield cyclohexanol. researchgate.net This approach is often more efficient than the direct hydration of cyclohexene. rsc.org For instance, the esterification of cyclohexene with acetic acid can achieve an equilibrium conversion of 68% or higher, a value significantly greater than that of direct hydration. rsc.org

Another powerful method for constructing the cyclohexene ring is the Diels-Alder reaction, a (4+2) cycloaddition between a conjugated diene and a dienophile (a substituted alkene). researchgate.net This reaction is highly efficient for forming various ring structures found in many natural products. researchgate.net For example, substituted cyclohexenes can be prepared by reacting dienes like 1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadiene-1-one with a dienophile such as 1,3-diphenyl-2-chloropropene-1-one. researchgate.net The resulting highly functionalized cyclohexene can then undergo further reactions to introduce additional chemical diversity. researchgate.net

A general representation of a multi-stage synthesis for a cyclohexene derivative is outlined below:

Table 1: Exemplary Multi-stage Synthesis Pathway| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Conjugated Diene + Dienophile | Substituted Cyclohexene | Forms the core cyclohexene ring structure. researchgate.net |

| 2 | Esterification | Cyclohexene Derivative + Carboxylic Acid | Cyclohexene Ester | Introduces the ester functional group. rsc.org |

Catalytic Systems in this compound Synthesis and Related Transformations

Catalysis is fundamental to the efficient and selective synthesis of esters, including those derived from cyclohexene. Both homogeneous and heterogeneous catalytic systems have been extensively explored.

Homogeneous Catalysis in Esterification and Ring Functionalization

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in esterification. Traditional homogeneous acid catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. researchgate.net These have been applied in the esterification of alcohols with carboxylic acids. researchgate.net

Enzymes, acting as biocatalysts, offer a high degree of selectivity in homogeneous systems. Lipases, for instance, can be used for the regioselective transesterification of cyclohexene diols. google.com This enzymatic approach allows for the differentiation between two hydroxyl groups in a meso-cyclohexene derivative, leading to optically active products that are valuable chiral building blocks for natural product synthesis. google.com The kinetics of lipase-catalyzed esterification and hydrolysis have been studied in organic solvents like cyclohexane (B81311), demonstrating the feasibility of these biocatalytic transformations. researchgate.net

Organocatalysis also plays a role in the functionalization of cyclohexene precursors. For example, quinine (B1679958) has been used as a catalyst in cascade double Michael reactions to produce multicyclic spiro-1,3-indandiones with moderate to good yields and diastereoselectivities. nih.gov

Heterogeneous and Solvent-Free Catalytic Environments

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and potential for reuse, aligning with the principles of green chemistry. unex.es Their use is prominent in the synthesis of cyclohexyl esters and related compounds, often under solvent-free conditions which further enhances the environmental profile of the process. longdom.orgresearchgate.net

Solid acid catalysts are a major class of heterogeneous catalysts for esterification. Commercial resins like Amberlyst-15, a sulfonic-acid resin, have proven effective in catalyzing the esterification of cyclohexene with acetic acid, showing high conversion rates. researchgate.netrsc.org Other solid acids, such as Brønsted-Lewis acidic ionic liquids hybridized with metal oxides, have been developed and show excellent catalytic performance and reusability in the esterification of cyclohexene. researchgate.net Activated carbons, modified by treatment with acids like sulfuric acid, also serve as efficient and affordable heterogeneous catalysts for acetylation reactions. unex.es

The development of solvent-free systems is a key goal in green chemistry. unex.es The synthesis of various esters, such as eugenyl acetate, has been successfully demonstrated using heterogeneous catalysts like molecular sieves and Amberlite resins in the absence of a solvent. longdom.orgresearchgate.net These systems can achieve high conversions in short reaction times. longdom.orgresearchgate.net For example, the acetylation of eugenol (B1671780) using Amberlite XAD-16 as a catalyst reached 97.8% conversion in just 3 minutes under solvent-free conditions. longdom.orgresearchgate.net

Table 2: Performance of Selected Heterogeneous Catalysts in Esterification Reactions

| Catalyst | Reaction | Conditions | Conversion/Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Amberlyst 15 | Cyclohexene + Acetic Acid | 333–373 K | ≥68% | High | rsc.org |

| La-promoted Cu/ZnO/SiO₂ | Hydrogenation of Cyclohexyl Acetate | - | 99.5% | 99.7% to Cyclohexanol | rsc.org |

| 1/2Cu[Bis–Bs–BDMAEE]HPW₁₂O₄₀ | Cyclohexene + Acetic Acid | 333.15–363.15 K | >86.7% (after 6h) | High | researchgate.net |

| Amberlite™ 120 IR (H+) | Trimethylolpropane + Acrylic Acid | 120 °C, 4h, Solvent-free | ~100% (-OH conversion) | High | mdpi.com |

| Amberlite XAD-16 | Eugenol + Acetic Anhydride | Solvent-free | 97.8% (in 3 min) | High | longdom.orgresearchgate.net |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes, including stereochemistry.

Reaction Pathway Elucidation for Cyclohexene Ester Formation

The formation of esters from cyclohexene typically involves the acid-catalyzed addition of a carboxylic acid across the double bond. The mechanism for the synthesis of cyclohexene itself from cyclohexanol via acid-catalyzed dehydration involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water). youtube.com The departure of water creates a carbocation intermediate, which is then deprotonated at an adjacent carbon to form the cyclohexene double bond. youtube.com

In the esterification of cyclohexene, a similar carbocation intermediate is key. The reaction is initiated by the protonation of the cyclohexene double bond by an acid catalyst, forming a cyclohexyl carbocation. This electrophilic intermediate is then attacked by the nucleophilic oxygen of the carboxylic acid. A final deprotonation step yields the cyclohexyl ester product.

Alternative pathways for forming cyclohexene-based structures include the Michael reaction. This involves the nucleophilic addition of a carbanion (or other nucleophile) to an α,β-unsaturated carbonyl compound, such as cyclohexenone. youtube.com The mechanism begins with the deprotonation of an acidic proton on the nucleophile to form a carbanion, which then attacks the β-carbon of the unsaturated system. youtube.com

More complex mechanistic pathways, such as the Baeyer–Villiger oxidation of cyclohexanone, can lead to the formation of ester compounds like ε-caprolactone. researchgate.net This reaction proceeds through the formation of a peroxy acid intermediate. researchgate.net

Stereochemical Control and Diastereoselectivity in Synthetic Reactions

Controlling the stereochemistry of products is a primary goal in modern organic synthesis. In the context of cyclohexene derivatives, achieving high diastereoselectivity is critical for producing specific isomers.

Cascade reactions, such as the inter–intramolecular double Michael strategy, can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org In these reactions, the stereochemistry is often confirmed using techniques like 1H-1H-COSY and NOESY NMR experiments, as well as single-crystal X-ray analysis. beilstein-journals.org These studies can confirm the relative stereochemistry of substituents on the cyclohexane ring, for example, showing them to be trans to each other. beilstein-journals.org

The source of stereocontrol can be multifaceted. In some rearrangements, such as the oxy-Cope type youtube.comyoutube.com-sigmatropic rearrangement used to synthesize cyclohexenone acids, the rearrangement step itself is the source of diastereospecificity. acs.org In other cases, catalytic systems are designed to control the stereochemical outcome. For instance, cobalt-based catalytic systems have been developed for the bicyclization of 1,6-enynes that can construct bicyclo[3.1.0]hexane structures with excellent control over both enantioselectivity and diastereoselectivity. nih.gov Computational and experimental studies have shed light on the stepwise radical mechanism underlying these transformations. nih.gov

Chemical Transformations and Structure Activity Relationship Studies of Propyl Cyclohex 3 En 1 Yl Acetate and Derivatives

Derivatization of the Cyclohexene (B86901) Ring System

The cyclohexene ring is a versatile scaffold that allows for a wide range of chemical modifications. The reactivity and stability of this moiety are significantly influenced by the nature and position of substituents, as well as direct modifications to the double bond.

Substituent Effects on Reactivity and Stability of the Cyclohexene Moiety

The introduction of substituents onto the cyclohexene ring can profoundly impact its chemical behavior. These effects are primarily governed by the electronic and steric nature of the substituents. libretexts.orglumenlearning.com

Electronic Effects: Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl groups, increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, EWGs, like carbonyl or nitro groups, decrease the electron density of the double bond, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack. The position of the substituent relative to the double bond is also critical in determining its electronic influence.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to the double bond, thereby slowing down or even preventing certain reactions. acs.org This steric hindrance can be exploited to achieve regioselectivity in chemical transformations. For instance, a bulky substituent might favor the attack of a reagent on the less hindered face of the cyclohexene ring.

| Substituent | Position on Cyclohexene Ring | Electronic Effect | Expected Impact on Double Bond Reactivity |

| Methyl (-CH₃) | Allylic | Electron-donating (inductive) | Increased reactivity towards electrophiles |

| Methoxy (-OCH₃) | Vinylic | Electron-donating (resonance) | Significantly increased reactivity towards electrophiles |

| Cyano (-CN) | Allylic | Electron-withdrawing (inductive and resonance) | Decreased reactivity towards electrophiles |

| Acetyl (-COCH₃) | Vinylic | Electron-withdrawing (resonance) | Decreased reactivity towards electrophiles |

Modification of the Cyclohexene Double Bond Reactivity

The double bond in the cyclohexene ring is a primary site for chemical reactions, offering a gateway to a variety of functionalized derivatives. libretexts.org

Common reactions targeting the double bond include:

Electrophilic Addition: The double bond readily undergoes addition reactions with electrophiles such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst). The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to convert the double bond into an epoxide. This three-membered ring is a versatile intermediate that can be opened under acidic or basic conditions to yield a range of di-functionalized products.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, yielding an alcohol with the hydroxyl group at the less substituted carbon.

Ozonolysis: The cleavage of the double bond with ozone, followed by a reductive or oxidative workup, can lead to the formation of aldehydes, ketones, or carboxylic acids, providing a method for ring opening and the synthesis of acyclic derivatives.

Metathesis: Ring-opening metathesis polymerization (ROMP) or ring-closing metathesis (RCM) can be employed to create polymers or new ring systems, respectively. rsc.org

The choice of reaction and reagents allows for precise control over the functionalization of the cyclohexene ring, enabling the synthesis of a diverse library of derivatives.

Variations in the Ester Moiety and their Chemical Implications

The ester group of propyl (cyclohex-3-en-1-yl)acetate provides another handle for modifying the molecule's properties. Altering the alkyl group of the ester can have significant chemical and physical consequences. drugbank.com

Synthesis and Reactivity of Analogous Alkyl (cyclohex-3-en-1-yl)acetates

The synthesis of analogous alkyl (cyclohex-3-en-1-yl)acetates can be readily achieved through standard esterification or transesterification reactions. For instance, reacting (cyclohex-3-en-1-yl)acetic acid with different alcohols in the presence of an acid catalyst will yield the corresponding esters. Alternatively, transesterification of this compound with another alcohol can also be employed.

The reactivity of the ester group itself is primarily centered on nucleophilic acyl substitution. These reactions, such as hydrolysis, ammonolysis, and transesterification, are influenced by the nature of the alkyl group.

Impact of Alkyl Chain Length and Branching on Chemical Behavior

The length and branching of the alkyl chain in the ester moiety can influence the chemical behavior of the molecule in several ways:

Steric Hindrance: Increasing the steric bulk of the alkyl group (e.g., from propyl to tert-butyl) can hinder the approach of nucleophiles to the carbonyl carbon of the ester, thereby decreasing the rate of nucleophilic acyl substitution reactions.

Solubility: The length of the alkyl chain affects the molecule's polarity and, consequently, its solubility in different solvents. Longer alkyl chains increase the lipophilicity of the molecule, making it more soluble in nonpolar solvents and less soluble in polar solvents. nih.govnih.gov

Physical Properties: Properties such as boiling point and viscosity are also influenced by the alkyl chain. Longer, linear chains generally lead to higher boiling points due to increased van der Waals forces. Branching tends to lower the boiling point compared to the corresponding linear isomer.

| Alkyl Group | Structure | Expected Effect on Ester Reactivity (Nucleophilic Acyl Substitution) | Expected Effect on Lipophilicity |

| Methyl | -CH₃ | Highest reactivity | Lowest |

| Ethyl | -CH₂CH₃ | High reactivity | Low |

| Propyl | -CH₂CH₂CH₃ | Moderate reactivity | Moderate |

| Isopropyl | -CH(CH₃)₂ | Lower reactivity (due to branching) | Moderate |

| Butyl | -CH₂CH₂CH₂CH₃ | Moderate reactivity | High |

| tert-Butyl | -C(CH₃)₃ | Lowest reactivity (due to significant steric hindrance) | High |

Structure-Activity Relationships (SAR) in Non-Pharmacological Applications

While not intended for pharmaceutical use, this compound and its derivatives can be valuable in other industries. SAR studies are crucial for optimizing their performance in these applications.

For instance, in the fragrance and flavor industry , subtle changes in the molecular structure can lead to significant differences in odor and taste profiles. The shape, size, and polarity of the molecule, all of which can be tuned through the modifications discussed above, are key determinants of its interaction with olfactory and gustatory receptors.

Influence of the Cyclohexene Ring: The conformation of the cyclohexene ring and the position and nature of substituents can affect how the molecule fits into the binding pocket of an olfactory receptor. For example, the presence of a methyl group or the epoxidation of the double bond could drastically alter the perceived scent.

Influence of the Ester Moiety: The length and branching of the alkyl chain in the ester can also modulate the fragrance profile. Shorter chains might lead to more volatile and sharper scents, while longer chains could result in heavier, more tenacious odors.

In the context of specialty solvents or plasticizers , the physical properties of these compounds are paramount. SAR studies would focus on how structural modifications affect properties like boiling point, viscosity, and solubility. For example, increasing the alkyl chain length would be expected to increase the boiling point and viscosity, which could be desirable for certain applications. rsc.orgrsc.org

By systematically modifying the structure of this compound and evaluating the resulting changes in its properties, it is possible to develop new compounds with tailored characteristics for a wide range of non-pharmacological uses.

Correlation of Molecular Structure with Fragrance and Odor Profiles for Related Propionates

The fragrance profile of an ester like this compound is largely determined by its molecular structure, specifically the nature of the alcohol and carboxylic acid components. In the case of propionates, the propionyl group (CH₃CH₂CO-) is a common feature, while the alcohol-derived portion of the ester provides significant variation in the resulting scent. Generally, simple alkyl propionates are known for their fruity odors. pearson.com

The relationship between the structure of the ester's alkyl group and the perceived fragrance can be observed in a series of related propionate (B1217596) compounds. As the complexity and size of the alkyl or aryl group change, so does the odor profile, shifting from simple fruity notes to more complex floral or woody characteristics. For instance, propyl propanoate itself possesses a straightforward fruity scent. pearson.comthegoodscentscompany.com In contrast, replacing the simple propyl group with a more complex aryl alkyl group, as in phenethyl propionate, introduces different odor characteristics. nih.gov The study of such analogues is crucial for understanding how structural modifications influence interactions with olfactory receptors.

Detailed research into various fragrance substances demonstrates that characteristics such as molecular shape, polarity, and the presence of specific functional groups are key to determining the final aroma. nih.govmdpi.com For esters, the size and branching of the alkyl and acyl chains are primary determinants of the odor character.

Table 1: Odor Profiles of Selected Propionate Esters

| Compound Name | Structure of R Group (in R-O-C(O)CH₂CH₃) | Reported Odor Profile |

|---|---|---|

| Propyl propanoate | Propyl | Fruity pearson.comthegoodscentscompany.com |

| Propyl acetate (B1210297) (ethanoate) | Propyl (from propan-1-ol) | Pear-like, fruity wikipedia.org |

| Phenethyl propionate | Phenethyl | Floral, fruity nih.gov |

Note: Propyl acetate is included for comparison due to its structural similarity and well-documented fragrance profile.

Influence of Stereochemistry on Functional Attributes in Analogues

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the functional attributes of chiral compounds, particularly in how they interact with biological systems like olfactory receptors. For molecules containing a stereocenter, such as the C1 carbon of the cyclohexene ring in this compound, different stereoisomers (enantiomers or diastereomers) can exhibit distinct odor profiles. nih.gov

The ability of the human nose to distinguish between enantiomers is a testament to the specificity of olfactory receptors. nih.gov While some enantiomeric pairs are reported to have very similar smells, others possess clearly different odor characters. This difference is often attributed to how the rigid or flexible structure of each stereoisomer fits into a chiral receptor site. The cyclohexene ring in this compound is not planar and exists in various conformations, such as the chair and boat forms. The energy differences between these forms can influence which shape is predominant and how the molecule presents itself to a receptor. nih.gov

Table 2: Stereochemical Influence on Molecular Properties

| Structural Feature | Influence on Functional Attributes | Example/Concept |

|---|---|---|

| Chirality | Enantiomers can have different odor profiles due to specific interactions with chiral olfactory receptors. | Only about 5% of enantiomer pairs smell identical, indicating the high selectivity of receptors. nih.gov |

| Conformational Isomers | The spatial arrangement of the ring (e.g., chair vs. boat in cyclohexane) affects molecular shape and flexibility, influencing receptor binding. nih.gov | The energy barrier between different conformations of a molecule like cyclohexane (B81311) can be calculated to understand its flexibility. nih.gov |

| Planar Chirality | In some complex molecules, chirality can arise from the planar structure itself, influencing catalytic or biological activity. | Asymmetrically substituted ferrocenes exhibit planar chirality, which is utilized in asymmetric catalysis. wikipedia.org |

Structure-Property Relationships in Material Science Applications (e.g., cross-linking agents)

The most significant feature for such applications is the carbon-carbon double bond within the cyclohexene ring. This double bond serves as a reactive site for polymerization reactions. Through processes like free-radical polymerization, ring-opening metathesis polymerization (ROMP), or thiol-ene reactions, the cyclohexene moiety can be incorporated into a polymer backbone. The inclusion of such cyclic structures into a polymer chain can significantly alter the material's properties. rsc.org

Introducing rigid ring structures into a polymer backbone, as demonstrated with cyclopropane-containing polyesters, can disrupt crystallinity and thereby tune the mechanical properties, such as tensile strength and Young's modulus. rsc.org Similarly, the cyclohexene ring from this compound would be expected to impart rigidity to a polymer chain, potentially increasing its glass transition temperature (Tg) and altering its mechanical behavior compared to a purely linear polymer.

Furthermore, if the molecule were modified to have more than one reactive site, it could function as a cross-linking agent. Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. This network structure is responsible for the properties of thermosetting materials like epoxies, leading to increased strength, stiffness, and thermal stability. doi.org The structure and morphology of the cross-linked network are critical in determining the final mechanical response of the material. doi.org The specific geometry of the cyclohexene ring would influence the spatial arrangement of cross-links, affecting the resulting polymer network's density and properties.

Table 3: Structure-Property Relationships for Material Applications

| Structural Feature of this compound | Potential Impact on Material Properties | Relevant Principle in Material Science |

|---|---|---|

| Cyclohexene Ring | Increases polymer chain rigidity; can raise the glass transition temperature (Tg). | Incorporation of rigid cyclic monomers into a polymer backbone affects thermomechanical properties. rsc.org |

| C=C Double Bond | Provides a reactive site for polymerization and cross-linking. | The double bond can participate in addition polymerization or other coupling reactions to form a polymer network. |

| Ester Group | Introduces polarity; can be susceptible to hydrolysis, affecting material degradation. | The chemical nature of functional groups determines properties like polarity, chemical resistance, and degradation pathways. umass.edu |

| Overall 3D Structure | Influences chain packing, crystallinity, and cross-link density. | The spatial arrangement of atoms (stereochemistry) dictates how molecules or polymer chains pack, affecting bulk properties like density and strength. fiveable.me |

Advanced Analytical Methodologies for Research on Propyl Cyclohex 3 En 1 Yl Acetate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the isolation and quantitative analysis of propyl (cyclohex-3-en-1-yl)acetate. The choice between liquid and gas chromatography is dictated by the compound's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and purity assessment of non-volatile or thermally labile compounds. For esters like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC method, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a related compound, 2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate (B1210297), a successful separation was achieved using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method can be adapted for this compound, with adjustments to the gradient and flow rate to optimize resolution and analysis time.

UPLC, with its use of smaller particle sizes in the stationary phase (typically sub-2 µm), offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC. A UPLC method for this compound would provide faster purity assessments, which is particularly beneficial for high-throughput screening.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of Cyclohexene (B86901) Acetate Derivatives

| Parameter | HPLC | UPLC |

| Column | C18 (5 µm particle size) | C18 (sub-2 µm particle size) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (for MS compatibility) | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40-50 °C) |

This table presents typical starting conditions for method development, based on established methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For the analysis of propyl acetate, a related ester, a Trace GC Ultra coupled with a TSQ 8000 Triple Quadrupole mass spectrometer has been utilized. researchgate.net A common stationary phase for such analyses is a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane. researchgate.net The resulting total ion chromatogram (TIC) would show a peak corresponding to this compound at a specific retention time, and the mass spectrum of this peak would confirm its identity. Quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve generated from standards.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 182 | [M]+ (Molecular Ion) |

| 123 | [M - OCOCH₃]+ |

| 81 | [C₆H₉]+ (Cyclohexenyl cation) |

| 43 | [CH₃CO]+ (Acylium ion - often the base peak for acetates) |

This table is based on typical fragmentation patterns of acetate esters and cyclohexene derivatives. The base peak is often the most stable fragment. wisc.edu

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for the unambiguous elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The olefinic protons of the cyclohexene ring would appear in the downfield region (typically δ 5.5-6.0 ppm). The proton on the carbon bearing the acetate group would also be downfield due to the deshielding effect of the oxygen atom. The protons of the propyl group would show distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen. chemicalbook.comchemicalbook.comspectrabase.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (around δ 170 ppm). The olefinic carbons would resonate in the δ 120-140 ppm region. The carbon attached to the oxygen of the ester would be found around δ 60-70 ppm, and the aliphatic carbons of the cyclohexene and propyl groups would appear in the upfield region. wisc.edunp-mrd.orgspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Olefinic protons | 5.5 - 6.0 | Carbonyl carbon | ~170 |

| CH-O | ~4.5 - 5.0 | Olefinic carbons | 120 - 140 |

| O-CH₂ (propyl) | ~4.0 | CH-O | ~70-75 |

| Aliphatic CH & CH₂ (ring) | 1.5 - 2.5 | O-CH₂ (propyl) | ~65 |

| CH₂ (propyl) | ~1.6 | Aliphatic CH & CH₂ (ring) | 20 - 40 |

| CH₃ (propyl) | ~0.9 | CH₂ (propyl) | ~22 |

| CH₃ (propyl) | ~10 |

These are predicted values based on the analysis of similar structures and standard chemical shift tables.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.

A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The presence of the cyclohexene ring would be confirmed by =C-H stretching bands above 3000 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. chemicalbook.comnist.govnist.gov

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 (strong) |

| C-O (Ester) | 1000 - 1300 (strong) |

| =C-H (Olefinic) | 3000 - 3100 (medium) |

| C=C (Olefinic) | 1640 - 1680 (medium, variable) |

| C-H (Aliphatic) | 2850 - 2960 (strong) |

These absorption ranges are standard for the indicated functional groups.

Theoretical and Computational Chemistry Investigations of Propyl Cyclohex 3 En 1 Yl Acetate

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule, offering a window into its reactivity and intermolecular interactions.

The electronic structure of propyl (cyclohex-3-en-1-yl)acetate is fundamentally dictated by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the cyclohexene (B86901) moiety, the HOMO is primarily associated with the π-bond of the carbon-carbon double bond, making this region electron-rich and susceptible to electrophilic attack. tsinghua.edu.cn The LUMO, conversely, is the corresponding π* antibonding orbital. The distribution of these frontier orbitals is a key determinant of the molecule's role in chemical reactions. tsinghua.edu.cn

The ester group introduces its own set of important orbitals. The lone pairs on the oxygen atoms of the acetate (B1210297) group contribute to high-energy occupied molecular orbitals, while the π* orbital of the carbonyl group (C=O) acts as a significant low-energy unoccupied orbital. The interaction between the cyclohexene ring and the propyl acetate side chain will lead to a complex manifold of molecular orbitals, with the highest occupied orbitals likely having significant contributions from both the C=C double bond and the oxygen lone pairs. The bonding is characterized by a combination of covalent σ-bonds forming the carbon framework and the propyl chain, a localized π-bond in the cyclohexene ring, and polar covalent bonds within the ester functionality. nih.govwikipedia.org

Table 1: Key Molecular Orbitals and Their Characteristics

| Orbital Type | Location | Chemical Significance |

| HOMO | Primarily on the C=C double bond of the cyclohexene ring. | Site of initial electron donation in reactions with electrophiles. tsinghua.edu.cn |

| LUMO | Primarily the π* antibonding orbital of the C=C double bond. | Site of initial electron acceptance in reactions with nucleophiles. tsinghua.edu.cn |

| n-orbitals | Lone pairs on the oxygen atoms of the acetate group. | Influence the molecule's basicity and hydrogen bonding capability. |

| π-orbital (C=O) | Carbonyl group of the ester. | Contributes to the electrophilicity of the carbonyl carbon. |

This table is a generalized representation based on the analysis of the constituent functional groups.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen atoms in the ester group. This creates a significant dipole moment. The oxygen atoms of the carbonyl and ester ether linkage will possess a partial negative charge (δ-), while the carbonyl carbon will have a partial positive charge (δ+). This polarization is a critical factor in dictating the molecule's interaction with other polar molecules and its behavior in electric fields.

A high-resolution single-crystal X-ray diffraction study on a related acetate-containing compound, abiraterone (B193195) acetate, revealed the nature of intermolecular interactions, which are largely governed by charge distribution. nih.gov Similar principles would apply here, where dispersion forces and weak C-H···O interactions would play a role in the condensed phase. Computational methods like Density Functional Theory (DFT) can be used to model the electrostatic potential surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For instance, studies on acetate adsorption on surfaces show significant electron density changes, highlighting the reactive nature of the acetate group. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of both the cyclohexene ring and the propyl acetate side chain means that this compound can exist in numerous conformations with varying energies.

Unlike the well-known chair conformation of cyclohexane (B81311), the cyclohexene ring adopts a "half-chair" or "sofa" conformation as its most stable form to minimize steric and angle strain. stackexchange.comlibretexts.org The presence of the double bond forces four of the carbon atoms into a plane. The ring can undergo a conformational inversion process, passing through a higher-energy twist-boat and boat-like transition state. stackexchange.com The energy barrier for this ring inversion is significantly lower than that of cyclohexane, typically in the range of 5.2–6.6 kcal/mol as determined by quantum chemical methods. stackexchange.com

The substituent on the cyclohexene ring, in this case, the propyl acetate group, can exist in either an axial or an equatorial position. Generally, larger substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. msu.edulumenlearning.com Therefore, the conformer with the propyl acetate group in the equatorial position is expected to be the most stable.

Table 2: Relative Energies of Cyclohexene Conformations

| Conformation | Relative Energy (kcal/mol) - Approximate | Key Features |

| Half-Chair | 0 | Most stable conformation. stackexchange.com |

| Twist-Boat | ~5-7 | Intermediate in the ring inversion process. stackexchange.com |

| Boat | Slightly higher than Twist-Boat | Transition state for ring inversion. stackexchange.com |

Energy values are approximate and based on studies of cyclohexene and its simple derivatives.

The propyl acetate side chain possesses considerable conformational freedom due to rotation around its single bonds. The C-O and C-C bonds of the propyl group can rotate, leading to a variety of spatial arrangements of the acetate functionality relative to the cyclohexene ring. Molecular dynamics (MD) simulations are a powerful tool for exploring this flexibility over time. mpg.denih.gov Such simulations would likely show that the propyl chain is constantly in motion, exploring a range of low-energy conformations. The dihedral angles defining the orientation of the ester group relative to the ring will fluctuate, and this dynamic behavior can be crucial for its interaction with other molecules, for instance, in a biological or materials science context. In a related study on propyl 2-(1H-indol-3-yl)acetate, the acetate group was found to be oriented at a significant dihedral angle to the plane of the indole (B1671886) ring system. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be employed to model potential reaction mechanisms involving this compound. The two primary reactive sites are the double bond of the cyclohexene ring and the electrophilic carbonyl carbon of the ester.

The cyclohexene double bond is susceptible to electrophilic addition reactions. For example, the reaction with a generic electrophile (E+) would proceed through a carbocation intermediate, which would then be attacked by a nucleophile. Computational modeling can determine the structure and stability of this intermediate and the transition states leading to its formation and subsequent reaction, thus predicting the regioselectivity and stereoselectivity of the addition. Cyclohexene derivatives are also key products in Diels-Alder cycloaddition reactions, highlighting their versatility in forming complex cyclic structures. fiveable.me

The ester group can undergo nucleophilic acyl substitution. For instance, hydrolysis (reaction with water) would involve the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate could then collapse to yield cyclohex-3-en-1-ylmethanol and propanoic acid. Computational studies can map out the energy profile of this reaction, identifying the activation barriers and the stability of intermediates. The McLafferty rearrangement is another potential reaction pathway for acetate esters under certain conditions, such as in mass spectrometry. nasa.gov

By calculating the transition state energies for these and other potential reactions, a comprehensive picture of the chemical reactivity of this compound can be developed, guiding synthetic applications and providing a deeper understanding of its chemical behavior.

Transition State Identification and Reaction Kinetics for Synthetic Routes

The primary synthetic route to this compound is the Fischer-Speier esterification of cyclohex-3-en-1-ylmethanol with propanoic acid, typically in the presence of an acid catalyst. wikipedia.orgscienceinfo.com Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of this reaction, identifying the structures of transition states, and calculating the associated activation energies. nih.gov

The generally accepted mechanism for acid-catalyzed esterification involves several key steps:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. scienceinfo.com

Nucleophilic attack of the alcohol (cyclohex-3-en-1-ylmethanol) on the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. scienceinfo.com

Kinetic studies on the synthesis of similar esters, such as propyl acetate, have determined activation energies and frequency factors. For instance, the synthesis of propyl acetate catalyzed by expansible graphite (B72142) has a reported activation energy of 18.03 kJ/mol. researchgate.net

Table 1: Representative Calculated and Experimental Kinetic Data for Esterification Reactions

| Reaction | Method | Catalyst | Activation Energy (kJ/mol) | Frequency Factor | Reference |

| Acetic Acid + Ethanol → Ethyl Acetate | DFT (B3LYP/6-311++G(d,p)) | Acid | ~82 (19.6 kcal/mol) | Not Reported | nih.gov |

| Acetic Acid + Propanol (B110389) → Propyl Acetate | Experimental | Expansible Graphite | 18.03 | 5.46 × 10⁷ L/(mol·min) | researchgate.net |

Note: Data for ethyl acetate synthesis is a computational result, while data for propyl acetate synthesis is from experimental kinetic studies. These values serve as an illustration of the typical energy barriers and kinetic parameters for esterification reactions.

Thermodynamic and Kinetic Studies of Chemical Transformations

This compound can undergo several chemical transformations, primarily involving the cyclohexene ring or the ester functional group. Computational studies can predict the thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies) of these reactions.

Transformations of the Cyclohexene Moiety:

The double bond in the cyclohexene ring is susceptible to various reactions, including hydrogenation, oxidation, and addition reactions. A significant thermal decomposition pathway for cyclohexene itself is the retro-Diels-Alder reaction, yielding 1,3-butadiene (B125203) and ethene. nih.govrsc.org Kinetic modeling and experimental studies have extensively characterized the high-temperature oxidation and pyrolysis of cyclohexene. nih.govrsc.orgacs.org The primary consumption pathways at high pressures involve hydrogen abstraction, particularly from the allylic positions, by radicals such as OH and O₂. rsc.orgresearchgate.net

Table 2: Kinetic Parameters for Key Unimolecular Reactions of Cyclohexene

| Reaction | Temperature (K) | Pressure (atm) | Rate Expression (s⁻¹) | Reference |

| Cyclohexene → 1,3-Butadiene + Ethene | 1092–1361 | 0.82–1 | 3.68×10¹⁴e⁻³¹⁵⁶²/ᵀ | researchgate.net |

This data for the parent cyclohexene molecule illustrates a key thermal decomposition pathway relevant to the cyclohexenyl moiety in this compound.

Transformations of the Ester Group:

The ester functional group can be hydrolyzed back to the corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by acid or base. More rigorous transformations include the catalytic hydrogenation (hydrogenolysis) of the ester to yield alcohols. researchgate.netresearchgate.net This process typically requires high pressures and temperatures and is often performed over copper-based catalysts like copper chromite. researchgate.netresearchgate.net Computational studies on these catalytic surfaces can elucidate the mechanism of ester adsorption and C-O bond cleavage.

Computational Structure-Property and Structure-Activity Relationship (SAR) Modeling

Computational modeling is also pivotal in predicting the physicochemical properties and potential activities of this compound based on its molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Development for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity or property. mdpi.comsemanticscholar.org For non-biological activities, QSAR can be employed to predict physicochemical properties such as boiling point, vapor pressure, water solubility, and partitioning coefficients (e.g., logP), which are crucial for understanding the environmental fate and behavior of a chemical. researchgate.net

The development of a QSAR model involves:

Curating a dataset of compounds with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links a subset of these descriptors to the property. nih.gov

Rigorous validation of the model's predictive power using internal and external test sets. researchgate.net

While specific QSAR models for this compound are not publicly documented, models developed for the broader class of esters can provide estimations of its properties. researchgate.net Descriptors that would likely be important for this molecule include those related to its molecular weight, the presence of the ester group (e.g., counts of oxygen atoms, partial charges), and the shape and size of the cyclohexene ring (e.g., topological indices, molecular volume).

Molecular Docking and Interaction Studies with Material Substrates or Catalytic Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for studying the interaction of this compound with catalytic sites, for instance, in the context of its synthesis or degradation.

A prominent application is in the study of enzyme-catalyzed reactions. Lipases are frequently used for the synthesis and hydrolysis of esters, including those with chiral centers, often with high enantioselectivity. jocpr.compolimi.it Molecular docking can be used to place this compound into the active site of a lipase (B570770), such as Candida rugosa lipase or Pseudomonas cepacia lipase. polimi.itnih.gov

The docking analysis would reveal:

The binding pose of the ester within the catalytic pocket.

Key intermolecular interactions, such as hydrogen bonds between the ester's carbonyl oxygen and amino acid residues (e.g., serine, histidine) in the enzyme's catalytic triad. jocpr.com

Hydrophobic interactions between the cyclohexene and propyl moieties of the ester and nonpolar residues in the active site. nih.gov

Such studies can rationalize the observed catalytic activity and selectivity of different enzymes towards this substrate and can guide the engineering of enzymes with improved performance. nih.gov For example, the Ping-Pong Bi-Bi mechanism, often used to describe lipase kinetics, can be informed by docking studies that show how substrate inhibition might occur by blocking the active site. researchgate.net

Environmental Research Perspectives for Propyl Cyclohex 3 En 1 Yl Acetate

Abiotic Environmental Fate and Degradation Pathways

The behavior of a chemical compound in the environment under the influence of non-biological factors is critical to understanding its potential persistence and transformation. For Propyl (cyclohex-3-en-1-yl)acetate, specific experimental data on these pathways are not presently available.

Photochemical Degradation Studies in Various Media

No specific studies on the photochemical degradation of this compound in air, water, or soil were identified. Such studies would be essential to determine its atmospheric lifetime and the potential for its breakdown by sunlight in surface waters and on soil surfaces.

Hydrolytic Stability and Identification of Transformation Products

Information regarding the hydrolytic stability of this compound is not available. Hydrolysis is a key degradation process for esters in aqueous environments, leading to the formation of an alcohol and a carboxylic acid. For instance, the hydrolysis of the simpler compound, propyl acetate (B1210297), yields propanol (B110389) and acetic acid. vaia.com However, without specific experimental data for this compound, its rate of hydrolysis and the identity of its specific transformation products—cyclohex-3-en-1-ol and propionic acid—remain theoretical.

Environmental Mobility and Distribution Studies

The potential for a chemical to move within and between environmental compartments such as soil, water, and air is a key aspect of its environmental risk profile.

Adsorption to Environmental Matrices (e.g., Soil, Sediment)

No published research was found detailing the adsorption behavior of this compound to soil or sediment. This information would be necessary to predict its likelihood of leaching into groundwater or remaining bound to soil particles. For comparison, n-propyl acetate is expected to have very high mobility in soil. taylorfrancis.com

Volatilization from Aqueous and Terrestrial Systems

Data on the volatility of this compound from water or soil are not available. This property, often estimated by Henry's Law constant, is crucial for understanding its distribution between the atmosphere and terrestrial or aquatic environments. It is known that n-propyl acetate is expected to volatilize rapidly from both moist and dry soils. taylorfrancis.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Propyl (cyclohex-3-en-1-yl)acetate, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves esterification between cyclohex-3-en-1-ylacetic acid and propanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). A Dean-Stark apparatus can be used to remove water and drive the reaction to completion. For regioselective coupling, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronate esters (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate) is effective under inert conditions (argon) at 100°C .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust molar ratios (1:1.2 acid:alcohol), catalyst loading (0.5–1 mol%), and solvent choice (e.g., 1,4-dioxane for Suzuki reactions).

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to confirm ester linkage (δ 4.0–4.2 ppm for -OCH₂-) and cyclohexene protons (δ 5.4–5.8 ppm for vinyl H).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₆O₂: 186.1154).

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Answer : Key properties include:

- Note : Experimental determination via differential scanning calorimetry (DSC) and Karl Fischer titration for moisture content is advised.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Answer :

- Molecular Dynamics (MD) Simulations : Model ester hydrolysis kinetics in acidic/basic media. Use software like Gaussian or GROMACS to calculate activation energies.

- DFT Calculations : Optimize transition states for cyclohexene ring-opening reactions (e.g., epoxidation).

- Validation : Compare with experimental HPLC data under controlled conditions (pH 2–12, 25–80°C).

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer :

- Case Study : If NMR signals for diastereomers overlap, use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (COSY, NOESY) to differentiate stereochemistry.

- X-ray Crystallography : Resolve ambiguous structures for crystalline derivatives.

Q. How does the cyclohexene ring influence the compound’s biological activity, and what assays are suitable for testing?

- Answer :

- Hypothesis : The unsaturated ring may enhance membrane permeability or interact with lipid-binding proteins.

- Assays :

- Cytotoxicity : MTT assay in mammalian cell lines (IC₅₀ determination).

- Enzyme Inhibition : Screen against lipases/esterases (e.g., porcine liver esterase) via spectrophotometric methods.

- Molecular Docking : Target cyclooxygenase (COX) or prostaglandin synthases using AutoDock Vina.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.